Proteinkinase-Inhibitoren 1

Übersicht

Beschreibung

CVM-6-139-1 ist ein potenter niedermolekularer Inhibitor der Homeodomain-Interacting Protein Kinase 2 (HIPK2). Diese Verbindung hat aufgrund ihrer Fähigkeit, die HIPK2-Phosphorylierung zu blockieren, und ihrer potenziellen therapeutischen Anwendungen im Bereich des Neuro- und Krebsschutzes Aufmerksamkeit erlangt .

Herstellungsmethoden

Die Syntheserouten und Reaktionsbedingungen für CVM-6-139-1 sind in der öffentlichen Literatur nicht umfassend dokumentiert. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen unter Verwendung spezifischer Reagenzien und Katalysatoren synthetisiert wird. Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

CVM-6-139-1 has several scientific research applications:

Chemistry: It is used as a probe to study the inhibition of HIPK2 and its downstream effects.

Industry: It can be used in the development of new drugs targeting HIPK2 and related pathways.

Wirkmechanismus

Target of Action

Protein kinase inhibitors (PKIs) are a type of enzyme inhibitor that blocks the action of one or more protein kinases . Protein kinases are enzymes that phosphorylate (add a phosphate group) to a protein and can modulate its function . They play a vital role as a regulator of neoplasia, metastasis, and cytokine suppression . Human genome sequencing has discovered more than 500 kinases . Kinases such as tyrosine kinases, Rho kinase, Bruton tyrosine kinase, ABL kinases, and NAK kinases play an important role in the modulation of signaling pathways involved in both cancers and viral infections such as COVID .

Mode of Action

PKIs interact with their targets and cause changes in the phosphorylation state of proteins, which can modulate their function . They can be grouped into two categories based on their ability to phosphorylate tyrosine, serine, and threonine residues . The complexity of the system implies its vulnerability. Any changes in the pathways of protein kinases may be implicated in pathological processes .

Biochemical Pathways

Protein phosphorylation plays an important role in cellular pathways, including cell cycle regulation, metabolism, differentiation, and survival . The protein kinase superfamily network consists of 518 members involved in intrinsic or extrinsic interaction processes . Kinases catalyze a series of phosphorylation reactions, transferring groups from adenosine triphosphate to specific segments of cellular molecular pathways . These enzymes, referred to as kinases, are responsible for this process . The deregulation of kinases serves as a hallmark of significant changes in various cellular functions, including cell cycle regulation, differentiation, survival, proliferation, apoptosis, growth, and signal transduction pathways .

Pharmacokinetics

The pharmacokinetics of kinase inhibitors often involve a relatively good absorption and distribution, a strong hepatic metabolism, and a mainly biliary excretion .

Result of Action

The molecular and cellular effects of PKIs are diverse and depend on the specific kinase being targeted. For example, kinase inhibitors can be used for their anti-inflammatory, anti-fibrotic activity along with cytokine suppression in cases of COVID . They can affect basal heart function by the modulation of oxidative stress and activation of some proteins of the contraction–relaxation cycle .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PKIs. For instance, the presence of other drugs or substances can affect the absorption, distribution, metabolism, and excretion of PKIs . Additionally, genetic polymorphisms in metabolizing enzymes and transporters can influence the pharmacokinetics and pharmacodynamics of PKIs

Biochemische Analyse

Biochemical Properties

Protein kinase inhibitors 1 interact with a variety of enzymes, proteins, and other biomolecules. They inhibit ATP binding to the kinase, a fundamental biochemical reaction . Over 500 human kinases carry out this type of reaction to regulate key cellular processes that range from cell growth to cell cycle progression and cell differentiation .

Cellular Effects

Protein kinase inhibitors 1 have significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, they play a role in the modulation of signaling pathways involved in both cancers and viral infections such as COVID .

Molecular Mechanism

The mechanism of action of Protein kinase inhibitors 1 is complex. They exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Most of these inhibitors work by inhibiting ATP binding to the kinase .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, the effects of Protein kinase inhibitors 1 can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, kinase inhibitors can be used for their anti-inflammatory, anti-fibrotic activity along with cytokine suppression in cases of COVID .

Dosage Effects in Animal Models

The effects of Protein kinase inhibitors 1 vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Protein kinase inhibitors 1 are involved in various metabolic pathways. They interact with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Protein kinase inhibitors 1 are transported and distributed within cells and tissues. They interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of Protein kinase inhibitors 1 and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for CVM-6-139-1 are not widely documented in public literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Analyse Chemischer Reaktionen

CVM-6-139-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

CVM-6-139-1 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Sonde verwendet, um die Hemmung von HIPK2 und deren nachgeschaltete Effekte zu untersuchen.

Wirkmechanismus

CVM-6-139-1 übt seine Wirkung aus, indem es die Phosphorylierung von HIPK2 an bestimmten Serin- und Threoninresten (S359/T360) hemmt. Diese Hemmung verhindert die Aktivierung des c-Jun-N-terminalen Kinase-Signalwegs (JNK), der an Zelltod und Stressantworten beteiligt ist. Durch die Blockierung dieses Signalwegs kann CVM-6-139-1 Zellen vor stressinduzierter Apoptose schützen .

Vergleich Mit ähnlichen Verbindungen

CVM-6-139-1 ist einzigartig in seiner potenten Hemmung von HIPK2. Ähnliche Verbindungen umfassen:

HIPK2-Inhibitor A64: Ein weiterer potenter Inhibitor von HIPK2, jedoch mit unterschiedlichen molekularen Zielstrukturen und Signalwegen.

dBET6: Eine Verbindung, die auf BRD4 abzielt, mit unterschiedlichen Anwendungen und Wirkmechanismen.

dBRD9: Eine Verbindung, die auf BRD9 abzielt, die in verschiedenen Forschungskontexten eingesetzt wird.

Diese Verbindungen unterstreichen die Spezifität und Einzigartigkeit von CVM-6-139-1 bei der gezielten Ansteuerung von HIPK2 und seinen assoziierten Signalwegen.

Biologische Aktivität

Protein kinase inhibitors (PKIs) are a class of compounds that specifically inhibit the activity of protein kinases, which are crucial for various cellular processes including cell signaling, growth, and metabolism. This article focuses on the biological activity of a specific subset of these inhibitors, referred to as "Protein Kinase Inhibitors 1" (PKI1), highlighting their mechanisms, efficacy, and clinical relevance.

Overview of Protein Kinases

Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, primarily proteins. This phosphorylation process is vital for regulating many cellular functions, including:

- Cell cycle progression

- Apoptosis

- Differentiation

- Metabolism

Given their central role in cell signaling pathways, protein kinases are significant targets for drug development, particularly in cancer therapy and other diseases characterized by aberrant kinase activity.

PKIs typically function by binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation. They can be categorized based on their binding modes into three main types:

- Type I Inhibitors : Bind to the active form of the kinase.

- Type II Inhibitors : Bind to the inactive form.

- Type III Inhibitors : Allosterically modulate kinase activity without directly competing with ATP.

Efficacy and Selectivity

The selectivity and efficacy of PKIs can vary significantly among different compounds. For instance, studies have shown that certain PKIs exhibit low nanomolar IC50 values against specific kinases, indicating potent inhibitory effects. The selectivity profiling is crucial as it determines the therapeutic window and potential side effects associated with these inhibitors.

Table 1: Selectivity Profile of Selected PKIs

| Compound | Target Kinase | IC50 (µM) | Type |

|---|---|---|---|

| Imatinib | Bcr-Abl | 0.01 | Type I |

| Bosutinib | Bcr-Abl | 0.02 | Type I |

| Nilotinib | Bcr-Abl | 0.01 | Type I |

| Harmine | DYRK1A | 0.25 | Type I |

| AnnH75 | DYRK1A | 0.15 | Type I |

Case Studies

Case Study 1: Imatinib in Chronic Myeloid Leukemia (CML)

Imatinib was one of the first successful PKIs developed for treating CML by inhibiting the Bcr-Abl fusion protein, which is responsible for the proliferation of malignant cells in this disease. Clinical trials demonstrated that imatinib significantly improved survival rates compared to previous therapies, leading to its FDA approval in 2001 .

Case Study 2: Nilotinib vs. Imatinib

In a comparative study assessing nilotinib against imatinib in patients with CML who had suboptimal responses to imatinib therapy, nilotinib showed superior efficacy in achieving major molecular responses . This highlights the importance of ongoing research into second-generation PKIs.

Case Study 3: RIPK1 Inhibition in Psoriasis

A phase II clinical trial evaluated GSK2982772, a RIPK1 inhibitor, in patients with plaque-type psoriasis. Results indicated significant improvements in lesion severity compared to placebo, suggesting RIPK1 as a viable target for inflammatory conditions .

Research Findings

Recent research has expanded our understanding of PKIs beyond oncology:

- Immune Disorders : JAK inhibitors have shown promise in treating autoimmune diseases by modulating immune cell signaling pathways .

- Neurodegenerative Diseases : DYRK1A inhibitors are being explored for their potential in treating conditions like Alzheimer's disease due to their role in neuronal differentiation and synaptic transmission .

Eigenschaften

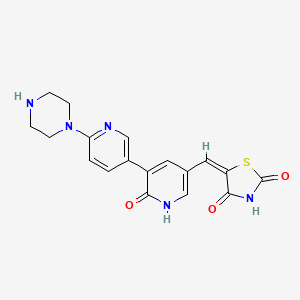

IUPAC Name |

(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKWWWCNSTFHL-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of H-7?

A1: H-7 is a broad-spectrum protein kinase inhibitor that primarily targets protein kinase C (PKC). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does H-7 interact with PKC?

A2: H-7 competes with ATP for binding to the catalytic site of PKC, thereby inhibiting its kinase activity. []

Q3: Does H-7 inhibit other kinases besides PKC?

A3: Yes, H-7 also inhibits other protein kinases, including cAMP-dependent protein kinase (PKA), but with lower potency compared to PKC. [, , , , , , , ]

Q4: What are the downstream effects of H-7-mediated PKC inhibition?

A4: Inhibiting PKC with H-7 can lead to diverse downstream effects depending on the cell type and specific signaling pathways involved. Some observed effects include:

- Inhibition of cell proliferation: Observed in HL-60 cells, Daudi cells, and NIH/3T3 cells. [, , ]

- Blockade of cell differentiation: Prevents calcitriol-induced differentiation of HL-60 cells into monocytes. []

- Suppression of cytokine production: Inhibits interleukin-1 alpha production in human vascular endothelial cells. []

- Alteration of ion channel activity: Affects chloride conductance in zymogen granules and potassium currents in neuronal cells. [, ]

- Modulation of cellular responses to external stimuli: Influences neutrophil chemotaxis, HDL3-induced phospholipase C activity in platelets, and the effects of forskolin on neuronal excitability. [, , ]

Q5: What is the molecular formula and weight of H-7?

A5: The molecular formula of H-7 is C19H25N3O3S • 2HCl, and its molecular weight is 432.4 g/mol (free base) and 522.5 g/mol (dihydrochloride salt). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.